

# head-to-head comparison of different sartans on endothelial function

Author: BenchChem Technical Support Team. Date: December 2025



## A Head-to-Head Comparison of Sartans on Endothelial Function

For Researchers, Scientists, and Drug Development Professionals

Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a cornerstone in the management of hypertension and cardiovascular diseases. Beyond their primary blood pressure-lowering effects, their impact on endothelial function is of significant interest, as endothelial dysfunction is a key initiator of atherosclerosis. This guide provides a head-to-head comparison of different sartans on endothelial function, supported by experimental data from clinical trials.

# Data Presentation: Quantitative Comparison of Sartans

Direct head-to-head clinical trials comparing the effects of multiple sartans on endothelial function are limited. However, available studies provide valuable insights into the comparative efficacy of these drugs. The following tables summarize the quantitative data from studies that have directly compared two or more sartans.

Table 1: Comparison of Losartan, Irbesartan, and Candesartan on Endothelial Function and Biomarkers



| Parameter                                            | Placebo                  | Losartan<br>(100<br>mg/day) | Irbesartan<br>(300<br>mg/day) | Candesarta<br>n (16<br>mg/day) | p-value<br>(ANOVA) |
|------------------------------------------------------|--------------------------|-----------------------------|-------------------------------|--------------------------------|--------------------|
| Flow-<br>Mediated<br>Dilation (%)                    | Decrease                 | Increase                    | Increase                      | Increase                       | 0.019              |
| Malondialdeh<br>yde (μmol/L)                         | Increase                 | Decrease                    | Decrease                      | Decrease                       | 0.005              |
| Plasminogen Activator Inhibitor-1 Antigen (ng/mL)    | No significant<br>change | No significant<br>change    | Significant<br>decrease       | Significant<br>decrease        | <0.001             |
| Monocyte<br>Chemoattract<br>ant Protein-1<br>(pg/mL) | No significant<br>change | No significant<br>change    | No significant<br>change      | Significant<br>decrease        | 0.004              |

Data from Koh et al. (2004). This study demonstrates that while all three sartans improved flow-mediated dilation (FMD) compared to placebo, irbesartan and candesartan showed additional benefits in reducing prothrombotic and inflammatory markers, with candesartan uniquely lowering MCP-1 levels[1][2][3].

Table 2: Comparison of Candesartan and Valsartan on Flow-Mediated Dilation in Type 2 Diabetic Patients with Hypertension

| Parameter                                 | Candesartan (8<br>mg/day)      | Valsartan (80<br>mg/day)       | p-value |
|-------------------------------------------|--------------------------------|--------------------------------|---------|
| Baseline Flow-<br>Mediated Dilation (%)   | 4.7%                           | 4.7%                           | NS      |
| Flow-Mediated Dilation after 3 months (%) | 5.8% (p<0.001 vs.<br>baseline) | 4.3% (p<0.001 vs.<br>baseline) | <0.05   |



Data from a study comparing the effects of switching between candesartan and valsartan. This study suggests that candesartan may be more effective than valsartan in improving endothelial function in this patient population, as indicated by the significant increase in FMD[4].

Table 3: Comparison of Nitric Oxide Release by Different Sartans in Human Umbilical Vein Endothelial Cells (HUVECs)

| SARTAN      | Mean Nitric Oxide<br>Release (nM) | % Increase from<br>Control | p-value vs. other<br>ARBs |
|-------------|-----------------------------------|----------------------------|---------------------------|
| Control     | 585 ± 34                          | -                          | -                         |
| Losartan    | ~700                              | ~20%                       | >0.05                     |
| Valsartan   | ~710                              | ~21%                       | >0.05                     |
| Telmisartan | ~720                              | ~23%                       | >0.05                     |
| Olmesartan  | 768 ± 98                          | 30%                        | <0.01                     |

Data from a study by Kiki et al. (2012). This in vitro study indicates that while all tested sartans increase nitric oxide (NO) release from endothelial cells, olmesartan demonstrated a significantly greater effect compared to losartan, valsartan, and telmisartan[5].

### **Experimental Protocols**

A fundamental technique for assessing endothelial function in the cited clinical trials is Flow-Mediated Dilation (FMD).

## Flow-Mediated Dilation (FMD) Protocol

Objective: To non-invasively assess endothelium-dependent vasodilation in response to an increase in blood flow and shear stress.

### **Patient Preparation:**

- Patients are required to fast for at least 8-12 hours prior to the measurement.
- Abstinence from caffeine, alcohol, and smoking for at least 12 hours is mandatory.



- Patients should refrain from vigorous exercise on the day of the measurement.
- A quiet, temperature-controlled room is used to ensure the patient is in a relaxed state.

#### Procedure:

- Baseline Imaging: The patient lies in a supine position. The brachial artery of the non-dominant arm is imaged using a high-resolution ultrasound transducer (typically 7.5 MHz or higher). A baseline longitudinal image of the artery is obtained, and the diameter is measured.
- Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery. The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for a standardized period, usually 5 minutes. This induces ischemia in the forearm.
- Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery.
- Diameter Measurement: The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes following cuff deflation. The maximum diameter achieved during this period is identified.

Calculation: Flow-mediated dilation is expressed as the percentage change in arterial diameter from baseline:

FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

# Mandatory Visualization Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and SARTANs' Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of sartans on the RAAS pathway.

# **Experimental Workflow: Flow-Mediated Dilation (FMD) Measurement**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Comparison of effects of losartan, irbesartan, and candesartan on flow-mediated brachial artery dilation and on inflammatory and thrombolytic markers in patients with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of different sartans on endothelial function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136548#head-to-head-comparison-of-differentsartans-on-endothelial-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com